2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride

Description

Core Structural Features

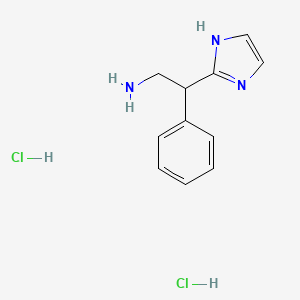

The compound consists of a 1H-imidazol-2-yl group covalently linked to a 2-phenylethan-1-amine moiety, with two chloride counterions neutralizing the protonated amine (Figure 1). Key structural elements include:

| Component | Description |

|---|---|

| Imidazole Ring | A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. The hydrogen is located on N1, adopting the 1H-tautomer conformation. |

| Phenylethanamine Link | A two-carbon chain connecting the imidazole ring (C2) to a phenyl group, with a primary amine terminus protonated as NH₂⁺. |

| Chloride Counterions | Two Cl⁻ ions associated with the protonated amine to balance charge. |

The molecule contains a chiral center at the carbon atom bridging the imidazole and phenyl groups. This stereogenic center gives rise to potential enantiomers (R and S configurations), though the dihydrochloride salt may exist as a racemic mixture unless enantiomerically enriched.

X-ray Crystallographic Analysis of the Parent Compound

Structural Insights from Analogous Systems

While direct crystallographic data for this compound is limited, insights can be drawn from structurally related imidazole derivatives:

In the dihydrochloride form, the amine group is expected to adopt a protonated state (NH₂⁺), forming strong ionic bonds with Cl⁻ ions. The phenyl group likely participates in van der Waals interactions or edge-to-face interactions with adjacent molecules in the crystal lattice.

Comparative Analysis of Tautomeric Forms in Imidazole Derivatives

Tautomerization in Imidazole Systems

The imidazole ring can exist in two tautomeric forms: 1H-imidazole (proton on N1) and 3H-imidazole (proton on N3). In this compound, the 1H-form is stabilized by resonance and the presence of electron-withdrawing substituents (e.g., the phenylethanamine group).

Solid-State Behavior : In X-ray structures of imidazole derivatives, the 1H-tautomer is typically observed due to stronger hydrogen-bonding potential with counterions or solvates. For example, in 2-phenylimidazoles, solid-state NMR and DFT studies confirm the prevalence of the 1H-form in crystalline environments.

Hydrogen Bonding Networks in the Dihydrochloride Salt Form

Key Interactions Governing Crystal Packing

The dihydrochloride salt exhibits a three-dimensional hydrogen-bonding network critical for its crystallinity and stability:

In analogous systems (e.g., diphenylamine hydrochloride), antimony trichloride or other halides form distorted octahedral coordination geometries, but here, Cl⁻ ions likely adopt a simpler arrangement due to the smaller size of the cation.

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)-2-phenylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-8-10(11-13-6-7-14-11)9-4-2-1-3-5-9;;/h1-7,10H,8,12H2,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUWMJCIUASLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=NC=CN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-containing compounds has seen significant advancements. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods typically include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms .

Scientific Research Applications

Basic Information

- Chemical Formula : CHClN

- Molecular Weight : 260.17 g/mol

- IUPAC Name : 2-(1H-imidazol-2-yl)-2-phenylethanamine dihydrochloride

- CAS Number : 1803605-54-0

Structural Characteristics

The unique structure of this compound combines an imidazole ring with a phenylethylamine moiety, contributing to its diverse chemical properties. The imidazole ring's nitrogen atoms allow for coordination with metal ions and enzymes, which is crucial for its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and antifungal properties . Studies suggest it may interact with specific molecular targets, which could lead to therapeutic applications against various infectious diseases and cancer treatments.

Case Study: Antimicrobial Activity

A study reported that derivatives of imidazole exhibit significant antimicrobial activity against a range of pathogens. The specific interactions of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride with bacterial cell membranes were explored, showing promising results in inhibiting growth.

Biochemical Research

In biochemical contexts, the compound's ability to bind with DNA and proteins has been explored. This binding capability can modulate biological pathways, making it a candidate for further research into drug design.

Case Study: Protein Interaction Studies

Research involving molecular docking simulations indicated that the compound effectively binds to certain protein targets implicated in cancer, suggesting a potential role in targeted therapy .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its reactivity allows for the synthesis of more complex molecules, which can be utilized in various chemical reactions.

Reaction Pathways

Common methods for synthesizing this compound include:

- Condensation Reactions : Between imidazole derivatives and phenylethylamine.

- Substitution Reactions : Involving the introduction of functional groups to enhance biological activity.

Data Table: Comparison of Similar Compounds

| Compound Name | Description | Applications |

|---|---|---|

| Clemizole | Antihistaminic agent | Allergy treatment |

| Etonitazene | Analgesic | Pain management |

| Omeprazole | Antiulcer drug | Gastrointestinal disorders |

Potential Therapeutic Uses

Preliminary investigations highlight the following potential therapeutic uses:

- Cancer Treatment : Targeting specific proteins involved in tumor growth.

- Infectious Diseases : As an antimicrobial agent against resistant strains.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Clemizole: An antihistaminic agent.

Etonitazene: An analgesic.

Enviroxime: An antiviral agent.

Astemizole: Another antihistaminic agent.

Omeprazole: An antiulcer agent.

Pantoprazole: Another antiulcer agent.

Uniqueness

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazole ring, phenyl group, and amine group allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research .

Biological Activity

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride, commonly referred to as an imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence various biological pathways, making it a candidate for therapeutic applications.

The molecular formula of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride is C11H13N·2HCl, with a molecular weight of approximately 187.241 g/mol. It is typically presented as a solid with a purity exceeding 95% .

Research indicates that imidazole derivatives can interact with multiple biological targets, including enzymes and receptors, which may lead to various pharmacological effects:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit certain enzymatic activities, such as those involved in cancer cell metabolism and proliferation. For instance, they may act as inhibitors of NADH oxidase linked to cancer cell plasma membranes .

- Receptor Modulation : Some studies suggest that imidazole derivatives can modulate receptor activity, impacting pathways related to neurotransmission and cellular signaling .

Antitumor Activity

Recent studies have demonstrated that 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride exhibits significant antitumor properties:

- Cell Line Studies : In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. Specifically, it has been tested against murine leukemia cell lines (P388), where it demonstrated notable cytotoxic effects .

Antiviral Properties

The compound has also been evaluated for its antiviral activity:

- Herpes Simplex Virus (HSV) : Preliminary findings indicate that it possesses inhibitory effects against HSV Type I, suggesting potential for development as an antiviral agent .

Antimicrobial Effects

Imidazole derivatives are known for their antimicrobial properties:

- Broad-Spectrum Activity : Some studies report that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several case studies have investigated the biological activity of imidazole derivatives:

- Anticancer Studies : A recent study highlighted the effectiveness of imidazole-containing compounds in inhibiting the growth of human colon cancer cells (HCT 116). The IC50 values were found to be in the nanomolar range, indicating potent activity .

- Neuroprotective Effects : Research into the neuroprotective potential of these compounds suggests they may enhance dopamine levels through inhibition of monoamine oxidase B (MAO-B), offering insights into treatments for neurodegenerative diseases like Parkinson's disease .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in cancer metabolism has been documented, with implications for its use in combination therapies targeting metabolic pathways in tumors .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with aromatic precursors and imidazole derivatives. For example, condensation reactions between phenylacetylene derivatives and imidazole intermediates under reflux conditions (e.g., ammonia or sodium hydroxide as a base) are common . Optimization parameters include:

- Temperature control : Maintaining reflux temperatures (~100–120°C) to drive imidazole ring formation while minimizing side reactions.

- Catalyst selection : Palladium or copper catalysts improve yield in coupling reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Monitoring : Use TLC with chloroform:methanol (6:1 v/v) to track reaction progress .

Q. How should researchers characterize the stereochemistry of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride?

- Chiral HPLC : To resolve enantiomers using chiral stationary phases.

- X-ray crystallography : For absolute configuration determination, as demonstrated in similar imidazole derivatives (e.g., ’s fluorophenyl-imidazole structure) .

- Optical rotation : Compare observed rotation with literature values for enantiomeric purity .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR to confirm aromatic proton environments and amine/imine groups (e.g., δ 7.2–8.1 ppm for imidazole protons) .

- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., C11H13N3·2HCl = 260.17 g/mol) .

- Elemental analysis : Confirm Cl content (~27.2% for dihydrochloride form) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride?

- Methodological Answer :

- Target selection : Prioritize receptors/enzymes with known imidazole interactions (e.g., EGFR, cytochrome P450) .

- Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding.

- QSAR analysis : Correlate substituent effects (e.g., phenyl vs. chlorophenyl groups) with activity trends .

- Validation : Compare docking scores with in vitro assays (e.g., IC50 values from cytotoxicity studies) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293) and solvent (DMSO concentration ≤0.1%) .

- Metabolic stability testing : Evaluate hepatic microsomal degradation to explain discrepancies in vivo vs. in vitro .

- Epistatic analysis : Use CRISPR knockouts to identify off-target effects in complex biological systems .

Q. How can environmental fate studies inform the safe handling of this compound in lab settings?

- Methodological Answer :

- Biodegradation assays : Use OECD 301 guidelines to assess persistence in soil/water matrices .

- Ecotoxicity screening : Test Daphnia magna or algal models for acute toxicity (EC50 values) .

- Waste management : Neutralize hydrochloride salts with bicarbonate before disposal .

Key Recommendations for Researchers

- Stereochemical purity : Prioritize chiral resolution early to avoid confounding bioactivity results .

- Data reproducibility : Share raw NMR/MS files via repositories like Zenodo for transparency.

- Interdisciplinary collaboration : Integrate synthetic chemistry with computational biology to accelerate drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.